molecular formula C24H24ClNO6 B11208225 Dimethyl 1-(4-chlorobenzyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(4-chlorobenzyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11208225
M. Wt: 457.9 g/mol
InChI Key: UDTPKMDZMAQZFD-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-chlorobenzyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic organic compound belonging to the dihydropyridine class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(4-chlorobenzyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. A common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-chlorobenzyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding pyridine derivative.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Halogenation, alkylation, or acylation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding pyridine derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Dimethyl 1-(4-chlorobenzyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. For example, dihydropyridine derivatives are known to interact with calcium channels, modulating their activity and affecting cellular processes. The exact pathways and targets can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another dihydropyridine derivative with similar therapeutic applications.

Uniqueness

Dimethyl 1-(4-chlorobenzyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorobenzyl and 3-ethoxy-4-hydroxyphenyl groups may confer distinct properties compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C24H24ClNO6

Molecular Weight

457.9 g/mol

IUPAC Name

dimethyl 1-[(4-chlorophenyl)methyl]-4-(3-ethoxy-4-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H24ClNO6/c1-4-32-21-11-16(7-10-20(21)27)22-18(23(28)30-2)13-26(14-19(22)24(29)31-3)12-15-5-8-17(25)9-6-15/h5-11,13-14,22,27H,4,12H2,1-3H3

InChI Key

UDTPKMDZMAQZFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC)O

Origin of Product

United States

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